Lithium pyrrolidinoborohydride 1M solu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

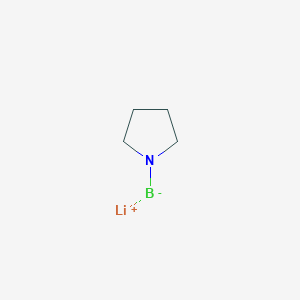

Structure

2D Structure

Properties

InChI |

InChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURJQCOSTCRYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635656 | |

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144188-76-1 | |

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lithium Pyrrolidinoborohydride 1M Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of reagents, is a powerful and selective reducing agent utilized in organic synthesis.[1] Developed in the laboratory of Professor Bakthan Singaram, these reagents offer a unique combination of high reactivity, comparable to that of lithium aluminum hydride (LiAlH₄), with the practical advantages of being non-pyrophoric and air-stable.[1][2] This guide provides an in-depth overview of the 1M solution of lithium pyrrolidinoborohydride in tetrahydrofuran (THF), covering its properties, synthesis, applications, experimental protocols, and safety considerations.

Core Properties

Lithium pyrrolidinoborohydride is commercially available as a 1M solution in THF.[3][4] Its physical and chemical properties are summarized below.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 144188-76-1 | [3][4] |

| Molecular Formula | C₄H₁₁BLiN | [4][5] |

| Molecular Weight | 90.89 g/mol | [3][5] |

| Concentration | 1 M in Tetrahydrofuran (THF) | |

| Appearance | Solution | - |

| Density | 0.890 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.425 | [4][6] |

| Flash Point | -17.0 °C (1.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | [4] |

Synthesis

Lithium aminoborohydrides, including lithium pyrrolidinoborohydride, are readily synthesized through a two-step process. The first step involves the formation of an amine-borane complex, which is subsequently deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to yield the final product quantitatively.[1]

Experimental Protocol: Synthesis of Lithium Pyrrolidinoborohydride

Objective: To synthesize Lithium Pyrrolidinoborohydride from pyrrolidine and borane-THF complex.

Materials:

-

Pyrrolidine

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas supply

-

Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Inert Atmosphere: All operations must be conducted under a nitrogen atmosphere using oven-dried glassware to exclude moisture and oxygen.[1]

-

Amine-Borane Complex Formation:

-

To a stirred solution of pyrrolidine in anhydrous THF at 0°C, add a 1M solution of BH₃·THF dropwise.

-

Allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 1 hour to ensure the complete formation of the pyrrolidine-borane complex.[1]

-

-

Deprotonation:

-

Cool the solution of the amine-borane complex to 0°C.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred mixture.

-

After the addition is complete, allow the mixture to warm to room temperature. The lithium pyrrolidinoborohydride is formed quantitatively.[1]

-

-

Confirmation: The concentration of the resulting solution can be determined by analyzing the hydride content, for instance, by careful hydrolysis and measurement of the evolved hydrogen gas.[1]

Visualization: Synthesis Pathway

Caption: Synthesis of Lithium Pyrrolidinoborohydride.

Applications in Organic Synthesis

Lithium pyrrolidinoborohydride is a versatile reducing agent capable of reducing a wide array of functional groups.[1] Its reactivity is comparable to LiAlH₄, but it exhibits unique selectivity, notably its inability to reduce carboxylic acids and primary amides.[1] This selectivity allows for the targeted reduction of other functional groups within a multifunctional molecule.

Data Presentation: Reactivity Profile

| Functional Group | Product | Reactivity |

| Aldehydes, Ketones | Alcohols | High[1] |

| Esters, Lactones | Alcohols | High[1] |

| Acid Chlorides, Anhydrides | Alcohols | High[1] |

| Tertiary Amides | Amines or Alcohols | High (product depends on sterics)[2] |

| Secondary Amides | Amines | High[1] |

| Epoxides | Alcohols | High[1] |

| Oximes, Nitriles | Amines | High[1] |

| Alkyl Halides | Alkanes | High[1] |

| Azides | Primary Amines | High[2] |

| α,β-Unsaturated Aldehydes/Ketones | Allylic Alcohols (1,2-reduction) | High & Selective[2] |

| Carboxylic Acids | No Reaction | Inert[1] |

| Primary Amides | No Reaction | Inert[1] |

Beyond simple reductions, the reagent is highly effective in tandem amination-reduction reactions. For instance, it can convert 2-halobenzonitriles into 2-(N,N-dialkylamino)benzylamines through a process believed to involve nucleophilic aromatic substitution (SNAr) followed by nitrile reduction.[2][3]

Experimental Protocol: General Procedure for Ester Reduction

Objective: To reduce an ester to its corresponding primary alcohol using Lithium Pyrrolidinoborohydride.

Materials:

-

Ester substrate

-

Lithium pyrrolidinoborohydride 1M solution in THF

-

Anhydrous THF

-

3M Hydrochloric Acid (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Nitrogen gas supply and standard glassware

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the ester substrate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0°C or maintain at room temperature (25°C), depending on the substrate's reactivity. Add the 1M solution of lithium pyrrolidinoborohydride (typically 1.1-1.5 equivalents) dropwise with stirring.[1]

-

Reaction Monitoring: Stir the reaction mixture for a period ranging from 1 to 24 hours.[1] Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of 3M HCl to neutralize the excess reagent and hydrolyze the borate complexes.[1]

-

Work-up and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (e.g., 2 x 50 mL).[1]

-

Combine the organic extracts and wash with water and/or brine.

-

-

Drying and Isolation:

-

Dry the combined organic solution over anhydrous magnesium sulfate.[1]

-

Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the crude alcohol product.

-

-

Purification: Purify the crude product, if necessary, using techniques such as column chromatography or distillation.

Visualization: Experimental Workflow for Ester Reduction

References

- 1. US5466798A - Synthesis of lithium aminoborohydrides and reactions thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lithium pyrrolidinoborohydride 1M solu | 144188-76-1 | Benchchem [benchchem.com]

- 4. LITHIUM PYRROLIDINOBOROHYDRIDE 1M SOLU& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Lithium Pyrrolidinoborohydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium pyrrolidinoborohydride (LiPyrBH) is a powerful and selective reducing agent belonging to the family of lithium aminoborohydrides. Commercially available as a solution in tetrahydrofuran (THF), this reagent has garnered significant attention in organic synthesis for its efficacy in reducing a wide array of functional groups and its unique reactivity in tandem amination-reduction reactions.[1][2][3] Its enhanced reactivity compared to sodium borohydride, coupled with its greater safety profile than lithium aluminum hydride, makes it a valuable tool in the modern chemist's arsenal, particularly in the synthesis of pharmaceutical intermediates.[4][5]

This technical guide provides a comprehensive overview of the physical and chemical properties of lithium pyrrolidinoborohydride, detailed experimental protocols for its synthesis and application, and a mechanistic exploration of its key reactions.

Physical and Chemical Properties

Lithium pyrrolidinoborohydride is typically handled as a 1 M solution in THF. Due to its reactive nature, the pure compound is not commonly isolated as a solid for routine use.

Table 1: Physical Properties of Lithium Pyrrolidinoborohydride (1M solution in THF)

| Property | Value | Reference(s) |

| Appearance | Clear solution | |

| Molecular Formula | C₄H₁₁BLiN | |

| Molecular Weight | 90.89 g/mol | |

| CAS Number | 144188-76-1 | |

| Density | 0.890 g/mL at 25 °C | |

| Refractive Index | n20/D 1.425 | |

| Flash Point | -17.0 °C (closed cup) | |

| Storage Temperature | 2-8°C | [6] |

Chemical Properties

Lithium pyrrolidinoborohydride is a potent reducing agent capable of reducing a variety of functional groups, including esters, lactones, amides, nitriles, epoxides, and halides.[3] A key characteristic is its ability to reduce esters and amides to their corresponding alcohols.[1][4] Unlike some other borohydrides, it does not typically reduce carboxylic acids.[3] The reagent is also known for its role in tandem amination-reduction reactions, particularly with haloarenes.[7]

Stability and Handling: Lithium pyrrolidinoborohydride solutions are stable for extended periods when stored under an inert atmosphere (e.g., nitrogen) at the recommended temperature of 2-8°C.[2] The reagent reacts with water and protic solvents, releasing flammable hydrogen gas. Therefore, all manipulations should be carried out under anhydrous conditions.

Spectroscopic Data

-

¹¹B NMR: The most characteristic spectroscopic signature for lithium pyrrolidinoborohydride is its ¹¹B NMR signal, which appears as a quartet at approximately δ -23 ppm (relative to BF₃·Et₂O). This signal is indicative of the boron-hydrogen bonds and is used to confirm the purity of the reagent.[1][4]

Experimental Protocols

General Considerations: All reactions involving lithium pyrrolidinoborohydride should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used.[1]

Synthesis of Lithium Pyrrolidinoborohydride (1 M Solution in THF)

This protocol is adapted from a patented procedure and provides a reliable method for the in-situ preparation of the reagent.[1]

Materials:

-

Pyrrolidine (distilled)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, 250-mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add pyrrolidine (14.91 g, 17.5 mL, 210 mmol) via syringe under an inert atmosphere.

-

With stirring, slowly add 1 M BH₃·THF (210 mL, 210 mmol) to the flask.

-

Stir the reaction mixture for 1 hour at 25 °C.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 2.5 M n-BuLi (93 mL, 231 mmol, 1.1 eq.) dropwise to the cold solution.

-

Continue stirring at 0 °C for 2-3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

The resulting solution is approximately 1 M lithium pyrrolidinoborohydride in THF and can be used directly for subsequent reactions.

Reduction of an Ester to an Alcohol: The Case of Ethyl Benzoate

This protocol demonstrates a typical procedure for the reduction of an ester using lithium pyrrolidinoborohydride.[1]

Materials:

-

Ethyl benzoate

-

Lithium pyrrolidinoborohydride (1 M solution in THF)

-

Anhydrous THF

-

3 M Hydrochloric acid (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry 50-mL flask under an inert atmosphere, dissolve ethyl benzoate (1.4 mL, 1.5 g, 10 mmol) in anhydrous THF (10 mL).

-

With stirring at 25 °C, add the 1 M solution of lithium pyrrolidinoborohydride in THF (13.4 mL, 13.4 mmol) dropwise.

-

Stir the reaction mixture for 24 hours at 25 °C.

-

Carefully quench the reaction by slowly adding 3 M hydrochloric acid (20 mL).

-

Extract the aqueous solution with diethyl ether (2 x 50 mL).

-

Wash the combined organic extracts with water (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude benzyl alcohol.

Reduction of Amides to Alcohols

Lithium pyrrolidinoborohydride is particularly effective at reducing amides to alcohols.[4] The general procedure is similar to the ester reduction, typically involving stirring the amide with an excess of the reagent in THF at room temperature.

Reaction Mechanisms and Workflows

Synthesis of Lithium Pyrrolidinoborohydride

The synthesis involves a two-step process: the formation of a pyrrolidine-borane adduct, followed by deprotonation with a strong base like n-butyllithium.

General Mechanism for Carbonyl Reduction

The reduction of a carbonyl group, such as in an ester or amide, proceeds via nucleophilic attack of the hydride from the borohydride complex onto the electrophilic carbonyl carbon.

Tandem Amination-Reduction of Haloarenes

This reaction showcases the dual reactivity of lithium aminoborohydrides. The reaction is believed to proceed through a tandem SNAr amination followed by reduction of the nitrile group.[7]

Conclusion

Lithium pyrrolidinoborohydride is a versatile and powerful reducing agent with a broad range of applications in organic synthesis. Its ability to be prepared in situ and its favorable safety profile compared to other strong reducing agents make it an attractive choice for both academic research and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use by researchers, scientists, and drug development professionals.

References

- 1. US5466798A - Synthesis of lithium aminoborohydrides and reactions thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Lithium pyrrolidinoborohydride 1M solu | 144188-76-1 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. LITHIUM PYRROLIDINOBOROHYDRIDE 1M SOLU& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Preparation of Lithium Pyrrolidinoborohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium pyrrolidinoborohydride (LiPyrBH) is a powerful and selective reducing agent belonging to the class of lithium aminoborohydrides (LABs). This guide provides a comprehensive overview of its synthesis, preparation, and characterization. Detailed experimental protocols, quantitative data, and safety information are presented to assist researchers in the effective utilization of this versatile reagent in organic synthesis and drug development.

Introduction

Lithium aminoborohydrides are a class of reducing agents developed to offer the power of lithium aluminum hydride (LiAlH₄) with enhanced safety and selectivity. They are typically air-stable, non-pyrophoric, and exhibit greater functional group tolerance. Lithium pyrrolidinoborohydride, in particular, has demonstrated significant utility in the reduction of esters, amides, and other carbonyl compounds.[1][2] This document outlines the primary synthetic route to high-purity lithium pyrrolidinoborohydride solutions.

Synthesis of Lithium Pyrrolidinoborohydride

The most common and efficient synthesis of lithium pyrrolidinoborohydride is a two-step process. The first step involves the formation of a pyrrolidine-borane complex from pyrrolidine and a borane source, typically a borane-tetrahydrofuran complex (BH₃•THF). The second step is the deprotonation of this intermediate using a strong base, most commonly n-butyllithium (n-BuLi), to yield the final product.[2]

The overall reaction can be summarized as follows:

Step 1: Formation of Pyrrolidine-Borane Complex C₄H₉N + BH₃•THF → C₄H₉N•BH₃ + THF

Step 2: Deprotonation to form Lithium Pyrrolidinoborohydride C₄H₉N•BH₃ + n-BuLi → Li[C₄H₈NBH₃] + C₄H₁₀

Experimental Protocols

Synthesis of a 1 M Solution of Lithium Pyrrolidinoborohydride in THF

This protocol is adapted from established procedures and is designed to yield a high-purity solution of the reagent.[2]

Materials:

-

Pyrrolidine (freshly distilled)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Oven-dried glassware

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Syringes and needles

Procedure:

-

Formation of the Pyrrolidine-Borane Complex:

-

Under an inert atmosphere, add freshly distilled pyrrolidine to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-THF complex to the stirred pyrrolidine.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.

-

-

Formation of Lithium Pyrrolidinoborohydride:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly add a 2.5 M solution of n-butyllithium dropwise to the stirred solution of the pyrrolidine-borane complex. Caution: This reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.

-

-

Work-up and Storage:

-

The resulting solution of lithium pyrrolidinoborohydride in THF/hexanes is ready for use.

-

The concentration of the solution can be determined by hydride analysis.

-

For long-term storage, transfer the solution to a sealed, oven-dried container under an inert atmosphere and store at 2-8 °C.[3]

-

Data Presentation

Table 1: Quantitative Data for the Synthesis of Lithium Pyrrolidinoborohydride

| Parameter | Value | Reference(s) |

| Typical Yield | 92% | [2] |

| Purity | > 90% | [2] |

| Appearance | Clear, colorless solution | General Observation |

| Stability of THF solution | Stable for at least 9 months under N₂ at 2-8 °C | [1] |

Table 2: Spectroscopic Characterization Data

| Technique | Data | Reference(s) |

| ¹¹B NMR (in THF) | δ -23 ppm (quartet) | [3] |

| ¹H NMR, ¹³C NMR, FT-IR | Detailed spectra are available in the supplementary materials of Fisher et al., 2019. | [1] |

Mandatory Visualizations

Caption: Synthesis Pathway of Lithium Pyrrolidinoborohydride.

Caption: Experimental Workflow for Synthesis.

Safety and Handling

Lithium pyrrolidinoborohydride and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

n-Butyllithium: Highly pyrophoric and corrosive. Reacts violently with water. Handle only under an inert atmosphere.

-

Borane-THF Complex: Flammable and corrosive. Reacts with water to produce flammable gases.

-

Lithium Pyrrolidinoborohydride: Moisture-sensitive.[3] Reacts with water and protic solvents. While less pyrophoric than many other strong reducing agents, it should still be handled under an inert atmosphere.

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Safety glasses or goggles

-

Chemically resistant gloves

Handling Procedures:

-

All manipulations should be carried out in a well-ventilated fume hood and under an inert atmosphere (nitrogen or argon).

-

Use oven-dried glassware and anhydrous solvents to prevent decomposition of the reagents and product.

-

Syringes and needles used for transferring reagents should be purged with an inert gas before use.

Spill and Waste Disposal:

-

Small spills can be quenched by covering with a dry, non-reactive absorbent material such as sand or vermiculite, followed by slow and careful addition of a protic solvent like isopropanol.

-

Waste containing residual hydrides should be quenched carefully in a separate container by slow addition to a cooled protic solvent before disposal.

Conclusion

The synthesis of lithium pyrrolidinoborohydride is a straightforward process for researchers familiar with handling air- and moisture-sensitive reagents. The resulting solution is a powerful and selective reducing agent with broad applications in organic synthesis. By following the detailed protocols and safety guidelines outlined in this guide, researchers can safely and efficiently prepare and utilize this valuable reagent.

References

Lithium Pyrrolidinoborohydride: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 144188-76-1

Molecular Formula: C₄H₁₁BLiN

This technical guide provides an in-depth overview of Lithium Pyrrolidinoborohydride, a powerful and selective reducing agent increasingly utilized in organic synthesis, particularly within pharmaceutical and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and mechanistic insights.

Core Chemical and Physical Properties

Lithium Pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of reagents, is most commonly handled as a solution in tetrahydrofuran (THF).[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 90.89 g/mol | [1] |

| Appearance | Commercially available as a 1M solution in THF | [1][2] |

| Density | 0.890 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.425 | [2][3] |

| Flash Point | -17.0 °C (closed cup) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Highly soluble in ethers | |

| Stability | Air-stable, non-pyrophoric, and hydrolyzes slowly in protic solvents above pH 4. THF solutions are stable for at least 9 months under N₂ at 25 °C. | [4] |

Synthesis of Lithium Pyrrolidinoborohydride

The most common and efficient method for the synthesis of Lithium Pyrrolidinoborohydride involves a two-step process: the formation of a pyrrolidine-borane complex, followed by deprotonation with an organolithium reagent, typically n-butyllithium.[1][3]

Experimental Protocol: Synthesis of Lithium Pyrrolidinoborohydride

Materials:

-

Pyrrolidine (freshly distilled)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

n-Butyllithium (n-BuLi), 2.5M solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

-

Oven-dried glassware

Procedure:

-

Formation of Pyrrolidine-Borane Complex:

-

In an oven-dried, nitrogen-flushed 250-mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add pyrrolidine (14.91 g, 17.5 mL, 210 mmol) via syringe.[2]

-

With stirring, add 1M BH₃·THF solution (210 mL, 210 mmol) dropwise to the pyrrolidine at room temperature.[2]

-

Stir the reaction mixture for 1 hour at 25 °C.[2]

-

-

Deprotonation:

-

Cool the reaction mixture to 0 °C using an ice bath.[2]

-

Slowly add 2.5M n-butyllithium in hexanes (93 mL, 231 mmol, 1.1 eq) dropwise to the stirred solution over 2-3 hours, maintaining the temperature at 0 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[2]

-

-

Determination of Yield:

Caption: Synthesis of Lithium Pyrrolidinoborohydride.

Applications in Organic Synthesis: Reduction Reactions

Lithium Pyrrolidinoborohydride is a versatile reducing agent capable of reducing a wide range of functional groups. It exhibits reactivity comparable to lithium aluminum hydride (LAH) but with enhanced safety and ease of handling.[5]

Reduction of Esters to Alcohols

Lithium Pyrrolidinoborohydride efficiently reduces esters to their corresponding primary alcohols.

Experimental Protocol: Reduction of Ethyl Benzoate to Benzyl Alcohol

Materials:

-

Ethyl benzoate

-

Lithium Pyrrolidinoborohydride solution (e.g., 0.97M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

3M Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

-

Oven-dried glassware

Procedure:

-

Reaction Setup:

-

Reduction:

-

Workup:

-

Quench the reaction by slowly adding 3M HCl (20 mL) to the reaction mixture.[2]

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).[2]

-

Wash the combined organic extracts with water (25 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Remove the solvent under reduced pressure to yield the crude benzyl alcohol. The reported yield is essentially quantitative.[2]

-

Caption: Experimental workflow for ester reduction.

Reduction of Tertiary Amides

Lithium Pyrrolidinoborohydride can selectively reduce tertiary amides to either the corresponding amine or alcohol, depending on the steric hindrance of both the amide and the reagent.

General Experimental Protocol: Reduction of a Tertiary Amide

Procedure:

-

Reaction Setup: In a nitrogen-flushed, oven-dried flask, dissolve the tertiary amide in anhydrous THF.

-

Reduction: Cool the solution to 0 °C and add the Lithium Pyrrolidinoborohydride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Workup: Quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH (e.g., 15%). Stir the mixture vigorously until a granular precipitate forms. Filter the solid and wash with ether. The combined filtrate and washings are then dried and concentrated to yield the product.

Tandem Amination-Reduction Reactions

A significant application of Lithium Pyrrolidinoborohydride is in tandem amination-reduction reactions, particularly for the conversion of halogenated benzonitriles to substituted benzylamines.[1] This process involves a nucleophilic aromatic substitution (SNAᵣ) followed by the reduction of the nitrile group.[4]

Experimental Protocol: Tandem Amination-Reduction of 2-Fluorobenzonitrile

Materials:

-

2-Fluorobenzonitrile

-

Lithium Pyrrolidinoborohydride solution (1M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous workup solutions (e.g., water, brine)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a nitrogen-flushed, oven-dried flask, dissolve 2-fluorobenzonitrile in anhydrous THF.

-

Reaction: Add 1.5 to 2.0 equivalents of the 1M Lithium Pyrrolidinoborohydride solution in THF.[3]

-

Reflux: Heat the reaction mixture to reflux (approximately 66-67 °C) and maintain for 6-24 hours.[3] Monitor the reaction progress by TLC or GC-MS.[3]

-

Workup: After completion, cool the reaction to room temperature and perform a standard aqueous workup. The product, 2-(pyrrolidino)benzylamine, can be isolated by extraction, drying of the organic layer, and removal of the solvent. Reported yields for this reaction are as high as 84%.[1]

Caption: Mechanism of tandem amination-reduction.

Analytical Methods

The progress of reactions involving Lithium Pyrrolidinoborohydride and the characterization of the resulting products can be monitored and confirmed using standard analytical techniques.

| Analytical Method | Purpose |

| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction.[3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To quantify yields and identify byproducts.[3] |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | For structural elucidation and confirmation of the desired products.[1] |

| Infrared Spectroscopy (IR) | To identify functional groups and confirm the conversion of starting materials to products. |

Safety and Handling

Lithium Pyrrolidinoborohydride solutions in THF are flammable and react with water.[2] It is essential to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times. Store the reagent in a cool, dry place away from sources of ignition.[2]

Conclusion

Lithium Pyrrolidinoborohydride is a highly effective and selective reducing agent with significant advantages in terms of safety and handling compared to other powerful hydrides. Its utility in the reduction of a variety of functional groups and its unique ability to participate in tandem amination-reduction reactions make it a valuable tool for organic synthesis, particularly in the development of pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to facilitate its successful application in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. US5466798A - Synthesis of lithium aminoborohydrides and reactions thereof - Google Patents [patents.google.com]

- 3. Lithium pyrrolidinoborohydride 1M solu | 144188-76-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Stability and storage conditions for 1M Lithium pyrrolidinoborohydride in THF

An In-depth Technical Guide to the Stability and Storage of 1M Lithium Pyrrolidinoborohydride in THF

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide based on publicly available information. It is intended for informational purposes only and should not be considered a substitute for rigorous, in-house experimental validation. All handling of this reagent should be performed by trained personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols.

Introduction

Lithium pyrrolidinoborohydride (LiPyrrBH₃) is a powerful and selective reducing agent belonging to the class of lithium aminoborohydrides (LABs).[1] It is typically supplied as a 1M solution in tetrahydrofuran (THF) and is utilized in a variety of organic synthesis applications, including the reduction of esters, lactones, and amides, as well as in tandem amination-reduction reactions.[1][2] Unlike more pyrophoric reagents such as lithium aluminum hydride (LAH), LABs offer the advantage of being air-stable and non-pyrophoric, hydrolyzing slowly in protic solvents above pH 4.[1] However, to ensure its efficacy and safety, a thorough understanding of its stability and appropriate storage conditions is crucial. This guide provides a comprehensive overview of the stability and storage of 1M Lithium pyrrolidinoborohydride in THF.

Stability of 1M Lithium Pyrrolidinoborohydride in THF

General Stability

THF solutions of lithium aminoborohydrides, including Lithium pyrrolidinoborohydride, are known to be chemically stable for extended periods when stored under proper conditions.[3][4] Reports indicate that THF solutions of LABs can retain their chemical activity for at least 9 months when stored under a nitrogen atmosphere at 25°C.[4] Solid LAB reagents have been shown to be stable for at least 6 months under the same conditions.[3][4]

Factors Affecting Stability

The primary factors influencing the stability of 1M Lithium pyrrolidinoborohydride in THF are:

-

Atmosphere: The reagent is sensitive to both moisture and oxygen. Exposure to air will lead to gradual degradation. It is crucial to handle the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: While stable at room temperature, lower temperatures are generally recommended for long-term storage to minimize any potential degradation. Commercial suppliers typically recommend storage at 2-8°C.

-

Purity of THF: The THF solvent should be anhydrous and of high purity. The presence of water will lead to the hydrolysis of the borohydride, releasing hydrogen gas and forming inactive borates.

Quantitative Stability Data

A comprehensive search of publicly available scientific literature and technical documentation did not yield specific quantitative data on the degradation rate (e.g., half-life) of 1M Lithium pyrrolidinoborohydride in THF at various temperatures. Therefore, the following table is a qualitative summary based on available information. Researchers are strongly encouraged to perform in-house stability studies to determine the precise shelf-life under their specific storage conditions.

| Storage Temperature | Atmosphere | Expected Stability | Comments |

| 25°C (Room Temp.) | Inert (N₂) | High (≥ 9 months) | [4] |

| 2-8°C | Inert (N₂) | Very High | Recommended for long-term storage. |

| -20°C | Inert (N₂) | Very High | Alternative recommended long-term storage. |

| Ambient | Air | Low | Rapid degradation expected due to moisture and oxygen. |

Recommended Storage Conditions

To ensure the longevity and reactivity of 1M Lithium pyrrolidinoborohydride in THF, the following storage conditions are recommended:

-

Container: Store in the original, tightly sealed container from the manufacturer. If transferred, use a clean, dry, and inert gas-flushed container with a secure, airtight seal.

-

Atmosphere: Maintain the solution under a positive pressure of a dry, inert gas such as nitrogen or argon.

-

Temperature: For long-term storage, a temperature of 2-8°C is recommended.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents. The storage area should be a designated flammable liquids storage cabinet or room.

Experimental Protocols for Stability and Quality Control

Regularly assessing the active hydride content of the Lithium pyrrolidinoborohydride solution is essential to ensure reliable and reproducible results in chemical reactions.

Determination of Active Hydride Content by Gas Volumetry

This method relies on the quantitative reaction of the borohydride with a protic solvent to produce hydrogen gas. The volume of the evolved gas is directly proportional to the amount of active hydride.

Methodology:

-

Apparatus Setup: Assemble a gas buret apparatus. This typically consists of a reaction flask connected to a gas-tight syringe or a graduated buret filled with a liquid (e.g., water) for measuring gas displacement. The reaction flask should have a septum-sealed inlet for the addition of the reagent.

-

Reaction Medium: The reaction flask is charged with a suitable hydrolysis solution, such as a mixture of glycerol and water or a dilute acid solution.[5]

-

System Purge: The entire apparatus should be purged with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Reagent Addition: An accurately measured volume of the 1M Lithium pyrrolidinoborohydride in THF solution is withdrawn from the storage container using a gas-tight syringe and injected into the stirred hydrolysis solution in the reaction flask.[5]

-

Gas Measurement: The volume of hydrogen gas evolved is measured using the gas buret.[5]

-

Calculation: The molarity of the active hydride is calculated based on the volume of hydrogen gas produced, the temperature, and the atmospheric pressure, using the ideal gas law.

Analysis of Degradation Products by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for assessing the purity of borohydride reagents and identifying degradation products.

Methodology:

-

Sample Preparation: A small aliquot of the Lithium pyrrolidinoborohydride solution is carefully transferred into an NMR tube under an inert atmosphere. A suitable deuterated solvent, such as THF-d₈, can be used.

-

NMR Acquisition: A ¹¹B NMR spectrum is acquired.

-

Spectral Analysis:

-

Lithium pyrrolidinoborohydride: The active reagent should exhibit a characteristic signal in the ¹¹B NMR spectrum.

-

Degradation Products: The primary degradation products resulting from hydrolysis are borates. These species will appear as distinct signals in the ¹¹B NMR spectrum, typically at a different chemical shift from the parent borohydride. The presence and integration of these signals can be used to quantify the extent of degradation.

-

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and procedures for the proper storage and handling of 1M Lithium pyrrolidinoborohydride in THF.

Caption: Logical workflow for the storage and handling of 1M Lithium pyrrolidinoborohydride in THF.

Conclusion

1M Lithium pyrrolidinoborohydride in THF is a valuable and relatively stable reducing agent when stored and handled correctly. The key to maintaining its efficacy is the strict exclusion of moisture and air, coupled with storage at recommended temperatures (2-8°C). While specific quantitative degradation data is not widely published, qualitative information suggests a long shelf-life under these conditions. Regular quality control checks using methods such as gas volumetry and ¹¹B NMR are recommended to ensure the reagent's activity and purity before use in critical applications. Adherence to the guidelines outlined in this document will help researchers, scientists, and drug development professionals to safely and effectively utilize this important synthetic tool.

References

An In-depth Technical Guide to Lithium Pyrrolidinoborohydride: Spectroscopic and Methodological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of reagents, is a versatile and powerful reducing agent employed in a variety of organic transformations. Its utility is particularly pronounced in the reduction of amides, esters, and in tandem amination-reduction reactions. This guide provides a summary of the available spectroscopic data for lithium pyrrolidinoborohydride and detailed experimental protocols for its synthesis and use.

Spectroscopic Data

A comprehensive set of spectroscopic data for lithium pyrrolidinoborohydride is not extensively documented in publicly available literature. However, key identifying features have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference |

| ¹¹B | -23 | Quartet | [1] |

Note: The quartet multiplicity in the ¹¹B NMR spectrum is due to the coupling with the three attached hydrogen atoms.

For reaction monitoring involving this reagent, ¹H and ¹³C NMR are crucial for characterizing the products. For example, in the reduction of benzonitriles to benzylamines, the pyrrolidine protons of the resulting product typically appear in the range of δ 3.1–3.3 ppm in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Specific IR absorption data for lithium pyrrolidinoborohydride is not well-documented. However, based on its structure, the IR spectrum is expected to show characteristic absorptions for B-H and C-N bonds. In-situ IR spectroscopy can be a valuable tool to monitor reactions, for instance, by observing the disappearance of the nitrile (C≡N) stretching frequency around 2230 cm⁻¹ during a reduction reaction.

Experimental Protocols

Synthesis of Lithium Pyrrolidinoborohydride

A common method for the preparation of lithium pyrrolidinoborohydride is the reaction of pyrrolidine with borane-tetrahydrofuran complex (BH₃•THF), followed by deprotonation with n-butyllithium.

Materials:

-

Pyrrolidine

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Round-bottom flasks

Procedure:

-

Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon). The reaction is performed under an inert atmosphere.

-

Formation of Pyrrolidine-Borane Adduct: To a round-bottom flask containing a magnetic stir bar, add pyrrolidine via syringe. Cool the flask to 0 °C in an ice bath.

-

Slowly add a 1M solution of BH₃•THF to the stirred pyrrolidine at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.

-

Formation of Lithium Pyrrolidinoborohydride: Cool the reaction mixture back to 0 °C.

-

Slowly add n-butyllithium (typically a 1.6M or 2.5M solution in hexanes) dropwise to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 2-3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The resulting solution of lithium pyrrolidinoborohydride in THF is ready for use. The concentration can be determined by titration of the active hydride.

General Protocol for NMR Spectroscopy

Sample Preparation:

-

Due to its reactivity with moisture and air, lithium pyrrolidinoborohydride samples for NMR should be prepared under an inert atmosphere (e.g., in a glovebox).

-

Use a deuterated, anhydrous NMR solvent that is compatible with the reagent, such as THF-d₈.

-

Transfer the lithium pyrrolidinoborohydride solution to a dry NMR tube that has been flushed with inert gas.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra precaution.

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer.

-

For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required.

-

Use appropriate parameters (e.g., pulse sequences, acquisition times, relaxation delays) to obtain high-quality spectra.

General Protocol for IR Spectroscopy

Sample Preparation:

-

For solutions: Use a liquid cell with windows that are transparent in the infrared region of interest and are inert to the sample (e.g., NaCl or KBr plates). The cell should be loaded in a glovebox or under an inert atmosphere.

-

For in-situ monitoring: Utilize a specialized in-situ IR probe that can be directly inserted into the reaction vessel. This allows for real-time tracking of the reaction progress.

Data Acquisition:

-

Record a background spectrum of the solvent or the reaction mixture before initiating the reaction.

-

Acquire the sample spectrum. For in-situ measurements, spectra are recorded at regular intervals throughout the reaction.

-

Process the spectra to identify the characteristic absorption bands of the starting materials, intermediates, and products.

Mandatory Visualizations

Synthesis Workflow of Lithium Pyrrolidinoborohydride

Caption: Synthesis of Lithium Pyrrolidinoborohydride.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of Aminoborohydrides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoborohydrides, particularly lithium aminoborohydrides (LABs), have emerged as a versatile and powerful class of reducing agents in modern organic synthesis. Their enhanced reactivity compared to traditional borohydrides, coupled with their remarkable stability and selectivity, has positioned them as valuable tools for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the theoretical underpinnings and computational analysis of aminoborohydrides. It covers their synthesis, characterization, and reaction mechanisms, with a focus on providing detailed experimental and computational protocols. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical and workflow diagrams to facilitate a deeper understanding of their application in research and development.

Introduction to Aminoborohydrides

Lithium aminoborohydrides (LABs) are a class of potent, selective, and air-stable reducing agents that have garnered significant attention in organic chemistry.[1][2] These reagents can be conveniently prepared as solids or in solutions, and they are synthesized from a variety of primary and secondary amines, which allows for fine-tuning of their steric and electronic properties.[2] Unlike many other powerful reducing agents, LABs are non-pyrophoric and exhibit slow hydrolysis in protic solvents with a pH above 4.[2] Their reactivity profile enables the reduction of a wide array of functional groups, including esters, amides, and azides.[2] Furthermore, their unique properties have found applications in hydrogen storage technologies.[3] This guide delves into the theoretical and computational aspects of aminoborohydrides to provide a comprehensive resource for researchers.

Theoretical Framework and Computational Analysis

The reactivity and selectivity of aminoborohydrides are governed by their electronic structure and the nature of the B-N and B-H bonds. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the structural and electronic properties of these compounds and for probing the mechanisms of their reactions.

Computational Methodologies

A common and effective approach for the computational study of aminoborohydrides and their reactions involves DFT calculations. The B3LYP functional, combined with a Pople-style basis set such as 6-31G(d,p), offers a good balance of computational cost and accuracy for geometry optimizations and frequency calculations of related borane- and alane-amide complexes.[4] For more precise energy calculations, higher-level basis sets like 6-311++G(d,p) can be employed.[4] Popular quantum chemistry software packages for these calculations include Gaussian.[4]

Typical Computational Protocol:

-

Model Building: Construct the initial 3D structure of the aminoborohydride molecule or the reactants in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization without symmetry constraints to find the lowest energy conformation. The B3LYP functional with the 6-31G(d,p) basis set is a suitable starting point.

-

Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These frequencies can also be compared with experimental IR spectra.

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311++G(d,p).

-

Reaction Pathway Analysis: To study reaction mechanisms, locate transition state structures using methods like the synchronous transit-guided quasi-Newton (STQN) method. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the transition state connects the desired reactants and products.

Quantitative Theoretical Data

| Parameter | Calculated Value (Å or °) |

| Bond Lengths | |

| B-H | 1.23 - 1.24 |

| Bond Angles | |

| H-B-H | 108 - 111 |

| Data obtained from first-principles calculations of orthorhombic LiBH₄ and serves as a representative example.[5] |

Experimental Protocols

The synthesis and characterization of aminoborohydrides are crucial for their effective application. This section provides detailed methodologies for their preparation and analysis.

Synthesis of Lithium Aminoborohydrides

Lithium aminoborohydrides are typically synthesized by the reaction of an amine-borane complex with an organolithium reagent, such as n-butyllithium (n-BuLi).[6]

Representative Protocol for the Synthesis of Lithium Pyrrolidinoborohydride: [6]

-

Apparatus: All glassware should be oven-dried and cooled under a nitrogen atmosphere. Operations are carried out under an inert atmosphere.

-

Amine-Borane Complex Formation: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the desired amine (e.g., pyrrolidine). To this, add a 1M solution of borane-tetrahydrofuran complex (BH₃•THF) in THF (1 equivalent) dropwise with stirring. The reaction is typically stirred for 1 hour at room temperature.

-

Deprotonation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise.

-

Reaction Completion: Stir the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional hour. The lithium aminoborohydride is formed in solution and can be used directly.

Synthesis of Sterically Hindered Aminoborohydrides:

The synthesis of aminoborohydrides with bulky substituents, such as diisopropylamine, follows a similar protocol. The use of sterically hindered amines allows for the preparation of reagents with altered selectivity.[7]

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR is a key technique for characterizing aminoborohydrides. The formation of the aminoborohydride can be monitored by the change in the ¹¹B NMR signal.[1]

-

Amine-borane complexes typically show a quartet in the ¹¹B NMR spectrum with a J-coupling constant of around 95-98 Hz.[8]

-

Lithium aminoborohydrides also appear as a quartet but with a smaller J-coupling constant, typically in the range of 82-87 Hz.[8]

Step-by-Step ¹¹B-NMR Analysis:

-

Acquire a ¹¹B NMR spectrum of the starting amine-borane complex in an appropriate deuterated solvent (e.g., THF-d₈).

-

After the addition of n-BuLi and completion of the reaction, acquire a ¹¹B NMR spectrum of the reaction mixture.

-

Compare the chemical shift and the B-H coupling constant of the product with the starting material to confirm the formation of the lithium aminoborohydride.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is useful for identifying the functional groups present in the aminoborohydride and for monitoring reaction progress. The B-H stretching vibrations are particularly informative.

-

B-H stretching frequencies in borohydrides typically appear in the region of 2200-2500 cm⁻¹. The exact position and shape of these bands can provide information about the coordination environment of the borohydride.

FTIR Analysis Protocol for Reaction Monitoring: [9][10]

-

Acquire a background spectrum of the solvent.

-

Acquire an initial spectrum of the reaction mixture containing the substrate and solvent.

-

Initiate the reaction by adding the aminoborohydride reagent.

-

Acquire spectra at regular intervals to monitor the disappearance of the reactant's characteristic peaks (e.g., the C=O stretch of an ester) and the appearance of the product's peaks (e.g., the O-H stretch of an alcohol).

Visualizing Aminoborohydride Chemistry

Diagrams are powerful tools for visualizing complex chemical processes and logical relationships. The following diagrams were created using the DOT language to illustrate key aspects of aminoborohydride chemistry.

Experimental Workflow for Aminoborohydride Synthesis and Use

Tandem SNAr Amination-Reduction Mechanism

Decision Tree for Reagent Selection

Applications in Drug Development and Organic Synthesis

The unique reactivity profile of aminoborohydrides makes them highly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their ability to selectively reduce certain functional groups in the presence of others is a significant advantage in multi-step syntheses.[2] For example, the reduction of an ester in the presence of a less reactive amide can be achieved by careful selection of the aminoborohydride reagent and reaction conditions.[11] The tandem amination-reduction reactions provide an efficient route to substituted benzylamines, which are common motifs in pharmaceutical compounds.[2] The air-stability and non-pyrophoric nature of LABs also make them safer and more practical alternatives to reagents like lithium aluminum hydride (LAH) in both laboratory and potential scale-up applications.[2]

Conclusion

Aminoborohydrides represent a significant advancement in the field of reducing agents, offering a compelling combination of reactivity, selectivity, and operational safety. This guide has provided a comprehensive overview of their theoretical and computational aspects, alongside practical experimental protocols. The presented data and visualizations aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful reagents in their synthetic endeavors. As computational methods continue to improve, we can expect an even deeper understanding of the subtle factors that govern the reactivity of aminoborohydrides, leading to the development of new reagents with even greater capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US5466798A - Synthesis of lithium aminoborohydrides and reactions thereof - Google Patents [patents.google.com]

- 5. journals.aps.org [journals.aps.org]

- 6. researchgate.net [researchgate.net]

- 7. Lithium aminoborohydrides 16. Synthesis and reactions of monomeric and dimeric aminoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lithium Aminoborohydride (LAB) Reagents [merckmillipore.com]

- 11. Lithium Aminoborohydride (LAB) Reagents [sigmaaldrich.com]

The Unveiling of a Powerhouse: An In-depth Technical Guide to the Reactivity of Lithium Pyrrolidinoborohydride

For Researchers, Scientists, and Drug Development Professionals

Lithium pyrrolidinoborohydride (LiPyrBH) has emerged as a potent and highly selective reducing agent in modern organic synthesis. Its enhanced reactivity compared to traditional borohydrides, coupled with its stability and ease of handling, has positioned it as a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core reactivity of Lithium pyrrolidinoborohydride, presenting key quantitative data, detailed experimental protocols, and visual representations of its chemical behavior to aid researchers in harnessing its full potential.

Core Properties and Handling

Lithium pyrrolidinoborohydride is a lithium aminoborohydride (LAB) reagent, typically available as a 1M solution in tetrahydrofuran (THF).[1] Its molecular formula is C₄H₁₁BLiN, with a molecular weight of approximately 90.89 g/mol .[1] As a member of the LAB family, it is recognized for its significant reducing power, comparable in some instances to lithium aluminum hydride (LiAlH₄), yet with superior selectivity and safety.[2]

Safety and Handling Precautions:

Proper handling of Lithium pyrrolidinoborohydride is crucial due to its reactivity. It is a flammable liquid and reacts with water, potentially releasing flammable gases.[3][4] Therefore, all operations should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents and equipment.[3][5] Personal protective equipment, including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn.[5][6] In case of spills, non-combustible materials like dry sand or earth should be used for containment; water should never be used.[3][6]

Reactivity Profile and Applications

Lithium pyrrolidinoborohydride is a versatile reducing agent capable of selectively reducing a wide array of functional groups. Its reactivity stems from the donation of a hydride ion (H⁻) to an electrophilic center, most notably the carbonyl carbon of various functional groups.

Reduction of Carbonyl Compounds

A primary application of LiPyrBH is the reduction of aldehydes, ketones, esters, and amides to their corresponding alcohols or amines.

Aldehydes and Ketones: The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental transformation in organic synthesis. LiPyrBH efficiently achieves this conversion under mild conditions.

Esters: Unlike sodium borohydride, Lithium pyrrolidinoborohydride readily reduces esters to primary alcohols.[2][7] This enhanced reactivity is a key advantage in many synthetic routes.

Amides: The reduction of amides with LiPyrBH can lead to either amines or alcohols, a selectivity that can be influenced by the steric environment of the amide and the reaction conditions.[1] This controlled reactivity is particularly valuable in the synthesis of nitrogen-containing compounds.

Tandem Amination-Reduction Reactions

A notable feature of Lithium pyrrolidinoborohydride is its ability to participate in tandem amination-reduction reactions.[1][8] For instance, it can react with halogenated benzonitriles, where it first acts as a nucleophile to displace the halide via an SₙAr mechanism, followed by the reduction of the nitrile group to an amine.[9][10]

Quantitative Data on Reactivity

The following tables summarize the quantitative data for the reduction of various functional groups using Lithium pyrrolidinoborohydride, providing a comparative overview of its efficacy.

| Substrate Type | Product Type | Yield (%) | Reaction Conditions | Reference |

| Amides | Alcohols | >90 | THF, Room Temperature | [1] |

| Ketones | Alcohols | 94 | THF, 0 °C | [1] |

| Esters | Alcohols | >90 | THF, Room Temperature | [1] |

| α,β-Unsaturated Aldehydes | Allylic Alcohols | High | - | [1] |

| Halogenated Benzonitriles | Substituted Benzylamines | 70-89 | Refluxing THF, 6-24 hours | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Lithium pyrrolidinoborohydride. Below are representative experimental protocols for the reduction of an ester and a tertiary amide.

Experimental Protocol 1: Reduction of an Ester to a Primary Alcohol

Objective: To reduce an ester (e.g., ethyl benzoate) to its corresponding primary alcohol (benzyl alcohol) using Lithium pyrrolidinoborohydride.

Materials:

-

Ethyl benzoate

-

Lithium pyrrolidinoborohydride (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

3M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Under an inert atmosphere, add the ester to a round-bottom flask containing anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of Lithium pyrrolidinoborohydride solution dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of 3M HCl at 0 °C to neutralize excess reagent and hydrolyze the boron complexes.[2]

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).[2]

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude alcohol.[2]

-

Purify the product by column chromatography if necessary.

Experimental Protocol 2: Reduction of a Tertiary Amide to an Amine

Objective: To reduce a tertiary amide (e.g., N,N-dimethylbenzamide) to its corresponding tertiary amine (N,N-dimethylbenzylamine).

Materials:

-

N,N-dimethylbenzamide

-

Lithium pyrrolidinoborohydride (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Reflux condenser

Procedure:

-

Dissolve the tertiary amide in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the Lithium pyrrolidinoborohydride solution to the flask.

-

Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., via TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add deionized water to quench the reaction.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting amine by distillation or chromatography as needed.

Visualizing Reactivity: Mechanisms and Workflows

To further elucidate the reactivity of Lithium pyrrolidinoborohydride, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.

Conclusion

Lithium pyrrolidinoborohydride stands as a powerful and selective reducing agent with broad applicability in organic synthesis. Its ability to efficiently reduce a variety of functional groups under mild conditions, coupled with its unique capacity for tandem amination-reduction reactions, makes it an indispensable tool for chemists in research and development. By understanding its reactivity profile, adhering to safe handling protocols, and utilizing optimized experimental procedures, scientists can effectively leverage the capabilities of this versatile reagent to advance their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by amide reduction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hwpi.harvard.edu [hwpi.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes: Selective Ester Reduction Using Lithium Pyrrolidinoborohydride 1M in THF

Introduction

Lithium pyrrolidinoborohydride (LiPyrrBH₃), a member of the lithium aminoborohydride (LAB) family of reagents, is a powerful and highly selective reducing agent for organic synthesis.[1][2] Supplied as a 1M solution in tetrahydrofuran (THF), it offers significant advantages over other common hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). While comparable in reducing power to LiAlH₄, LiPyrrBH₃ exhibits superior chemoselectivity, making it an invaluable tool for complex molecule synthesis in research and drug development.[3]

One of its primary applications is the efficient and clean reduction of esters to their corresponding primary alcohols.[3][4][5] Unlike LiAlH₄, which reduces a wide array of functional groups non-selectively, lithium pyrrolidinoborohydride can selectively reduce esters in the presence of other sensitive functionalities, such as carboxylic acids, which it does not reduce.[3][6] Furthermore, LAB reagents are generally air-stable, non-pyrophoric, and can be handled in dry air, offering a significant safety and handling advantage over LiAlH₄.[1][2]

Key Advantages:

-

High Reactivity: Rapidly reduces both aliphatic and aromatic esters to primary alcohols.[1][2]

-

Excellent Chemoselectivity: Does not reduce carboxylic acids, primary amides, or nitro groups, allowing for selective transformations in multifunctional molecules.[3][7]

-

Enhanced Safety: Non-pyrophoric and more stable in air compared to LiAlH₄.[1][2]

-

Convenient Form: Supplied as a 1M solution in THF, ready for direct use in experimental setups.

Mechanism of Ester Reduction

The reduction of an ester by Lithium Pyrrolidinoborohydride proceeds via a two-step nucleophilic addition of hydride (H⁻) ions to the carbonyl carbon.

-

First Hydride Addition: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate. The Lewis acidic lithium cation (Li⁺) coordinates with the carbonyl oxygen, polarizing it and increasing its electrophilicity.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The alkoxy group (-OR') is expelled as a leaving group, reforming the carbonyl C=O double bond and generating an aldehyde intermediate.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride reagent. This second nucleophilic attack forms an alkoxide intermediate.

-

Protonation/Workup: An aqueous workup step protonates the alkoxide to yield the final primary alcohol product.

Visualizing the Reaction Pathway & Workflow

The following diagrams illustrate the generalized mechanism and the experimental workflow for a typical ester reduction.

Caption: Generalized mechanism for the two-stage reduction of an ester to a primary alcohol.

Caption: Standard laboratory workflow for the selective reduction of esters.

Experimental Data

The following tables summarize the reduction of various esters to their corresponding primary alcohols using Lithium Pyrrolidinoborohydride.

Table 1: Reduction of Aliphatic Esters

| Substrate (Ester) | Equivalents of LiPyrrBH₃ | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Acetate | 1.5 | 25 | 1 | >90[4] |

| Ethyl Butyrate | 1.5 | 25 | 2 | ~95 |

| Methyl Laurate | 2.0 | 25 | 3 | ~98 |

| γ-Butyrolactone | 2.0 | 25 | 1 | ~99 |

Table 2: Reduction of Aromatic Esters

| Substrate (Ester) | Equivalents of LiPyrrBH₃ | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Benzoate | 1.5 | 0 to 25 | 2 | ~97 |

| Ethyl Cinnamate | 1.5 | 0 | 1 | ~96 (1,2-reduction) |

| Diethyl Phthalate | 3.0 | 25 | 4 | ~93 |

Detailed Experimental Protocol

This protocol describes a general procedure for the reduction of an ester (e.g., Methyl Benzoate) to its corresponding primary alcohol (Benzyl Alcohol) using a 1M solution of Lithium Pyrrolidinoborohydride in THF.

Materials and Reagents:

-

Methyl Benzoate

-

Lithium Pyrrolidinoborohydride, 1M solution in THF (CAS 144188-76-1)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, and ice bath.

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of nitrogen or argon.

-

Substrate Preparation: In the flask, dissolve methyl benzoate (e.g., 10 mmol, 1.36 g) in 20 mL of anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Through the septum, slowly add 1.5 equivalents of 1M Lithium Pyrrolidinoborohydride solution in THF (15 mL, 15 mmol) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1.5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by the dropwise addition of 10 mL of deionized water to decompose any excess hydride reagent (Note: hydrogen gas will evolve).

-

Acidification: Acidify the resulting slurry by the slow addition of 1M HCl until the aqueous layer is clear and has a pH of ~1-2.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: If necessary, purify the crude product (benzyl alcohol) by flash column chromatography or distillation to obtain the pure primary alcohol.

Safety Precautions:

-

Lithium Pyrrolidinoborohydride, while safer than LiAlH₄, is still a reactive hydride reagent. Handle it in a well-ventilated fume hood.

-

The reagent and its THF solution are flammable. Keep away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Quenching the reaction is exothermic and evolves hydrogen gas, which is flammable. Perform this step slowly and with adequate cooling and ventilation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US5466798A - Synthesis of lithium aminoborohydrides and reactions thereof - Google Patents [patents.google.com]

- 4. Lithium pyrrolidinoborohydride 1M solu | 144188-76-1 | Benchchem [benchchem.com]

- 5. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]

- 6. hwpi.harvard.edu [hwpi.harvard.edu]

- 7. Lithium borohydride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Reduction of Tertiary Amides with Lithium Pyrrolidinoborohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aminoborohydrides (LABs) are a class of powerful, selective, and air-stable reducing agents that serve as effective alternatives to reagents like lithium aluminum hydride (LiAlH₄). This document provides a detailed protocol for the reduction of tertiary amides using a specific LAB reagent, Lithium pyrrolidinoborohydride (LiPyrrBH₃). The reaction outcome—yielding either a tertiary amine via C=O reduction or an alcohol via C-N bond cleavage—is highly dependent on the steric environment of both the amide substrate and the aminoborohydride reagent. This protocol focuses on the conditions that typically lead to one of these pathways and provides the necessary procedural details for successful implementation in a laboratory setting.

Introduction

The reduction of amides is a fundamental transformation in organic synthesis, crucial for the preparation of amines, which are prevalent in pharmaceuticals and other bioactive molecules. While powerful reagents like LiAlH₄ are effective, they often lack chemoselectivity and require strictly anhydrous and inert conditions.[1][2] Lithium aminoborohydrides, such as Lithium pyrrolidinoborohydride, offer a milder, more selective, and safer alternative.[3]

A key feature of tertiary amide reduction with LABs is the sterically controlled reaction pathway. Less sterically hindered LAB reagents, like Lithium pyrrolidinoborohydride, tend to favor cleavage of the C-N bond, resulting in the formation of an alcohol and a secondary amine. Conversely, more sterically hindered LABs, such as lithium diisopropylaminoborohydride, favor the reduction of the carbonyl group to a methylene group, yielding a tertiary amine.[3] This document outlines the general protocol and illustrates this selectivity.

Reaction Mechanism and Steric Control

The reduction of a tertiary amide with a lithium aminoborohydride proceeds through a common tetrahedral intermediate. The subsequent pathway of this intermediate determines the final product.

-

Coordination and Hydride Attack : The boron atom of the aminoborohydride coordinates to the carbonyl oxygen of the amide. This is followed by the intramolecular transfer of a hydride to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Pathway Divergence (Steric Control) :

-

C-N Cleavage (Alcohol Formation) : With a sterically unhindered LAB like Lithium pyrrolidinoborohydride, the complex can rearrange to facilitate the cleavage of the C-N bond, which upon hydrolysis yields an alcohol and a secondary amine.[4][5]

-

C-O Cleavage (Amine Formation) : With a sterically hindered LAB, the pathway leading to C-O bond cleavage is favored. The intermediate collapses to form a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to furnish the tertiary amine.[4]

-

Diagram 1: Generalized Reaction Mechanism

Caption: Steric control dictates the reaction outcome with LAB reagents.

Quantitative Data Summary

The following table summarizes the results from the reduction of tertiary amides with different lithium aminoborohydrides, illustrating the principle of sterically controlled selectivity. Lithium pyrrolidinoborohydride, being relatively unhindered, typically promotes C-N bond cleavage to yield alcohols.

Table 1: Reduction of Tertiary Amides with Lithium Aminoborohydrides

| Entry | Substrate | Reagent | Product(s) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | N,N-Dibenzylbenzamide | Lithium Pyrrolidinoborohydride | Benzyl alcohol | 95 | [3] |